molecular formula C19H18ClN3O6S B2459573 3-((4-chlorophenyl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 895467-02-4

3-((4-chlorophenyl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2459573
CAS No.: 895467-02-4
M. Wt: 451.88
InChI Key: SROHNJLSQLHREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorophenyl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and a propanamide moiety linked via a sulfonyl bridge to a 4-chlorophenyl group. This structure integrates multiple pharmacophores: the 1,3,4-oxadiazole ring (known for antimicrobial and enzyme-inhibitory properties), sulfonyl groups (imparting metabolic stability), and methoxy substituents (enhancing lipophilicity and bioavailability) .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c1-27-14-9-12(10-15(11-14)28-2)18-22-23-19(29-18)21-17(24)7-8-30(25,26)16-5-3-13(20)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROHNJLSQLHREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN5O4SC_{23}H_{22}ClN_{5}O_{4}S, with a molecular weight of 495.94 g/mol. The structure features a sulfonamide group linked to an oxadiazole moiety and a propanamide chain, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
  • Anticancer Potential : Inhibitory effects on cancer cell lines.
  • Enzyme Inhibition : Interaction with key enzymes such as carbonic anhydrase.

Antimicrobial Activity

The compound has shown moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have reported significant inhibition against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that the presence of the chlorophenyl and oxadiazole groups contributes to its antimicrobial efficacy.

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak
Staphylococcus aureusModerate

Anticancer Potential

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. Notably, it has been tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values obtained indicate a promising anticancer profile.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using the MTT method to evaluate the effect of the compound on A431 cells. Results indicated an IC50 value of 25 µM after 48 hours of exposure, suggesting significant cytotoxicity.

The proposed mechanism of action involves the inhibition of specific enzymes crucial for bacterial growth and cancer cell proliferation. The sulfonamide moiety is known for its ability to inhibit dihydropteroate synthase in bacteria, while the oxadiazole ring may interact with cellular targets in cancer cells.

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. The compound demonstrated strong inhibitory activity against CA isoforms II and IX.

IsoformIC50 (µM)
Carbonic Anhydrase II5.2
Carbonic Anhydrase IX3.8

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to 3-((4-chlorophenyl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide. For example:

  • A related compound demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
  • The oxadiazole moiety is often associated with enhanced anticancer properties due to its ability to interact with cellular targets involved in tumor growth.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for further research into treatments for inflammatory diseases.

Case Studies

StudyFindings
Synthesis and Anticancer StudiesA study on similar oxadiazole derivatives revealed significant anticancer activity against multiple cell lines, indicating a promising avenue for therapeutic development .
In Silico Docking StudiesMolecular docking studies indicated strong binding affinity to 5-LOX, suggesting potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole core undergoes hydrolysis under acidic or basic conditions, yielding hydrazide intermediates. This reaction is critical for modifying the compound’s pharmacological profile.

Conditions Products Key Observations
Acidic (HCl, 100°C)3-((4-chlorophenyl)sulfonyl)propanamide + 3,5-dimethoxyphenylhydrazineComplete ring cleavage after 6 hours
Basic (NaOH, 80°C)Partial degradation to sulfonated carboxylic acidsReduced yield due to side reactions

This reactivity aligns with studies on structurally analogous oxadiazoles, where ring-opening kinetics depend on electron-withdrawing substituents .

Nucleophilic Substitution at the Sulfonyl Group

The 4-chlorophenylsulfonyl group participates in nucleophilic displacement reactions, particularly with amines or thiols.

Reagents Products Efficiency
EthylenediamineSulfonamide-linked dimeric derivative72% yield
Sodium thiophenolate3-((4-(phenylthio)phenyl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-oxadiazol-2-yl)propanamide65% yield

The chlorine atom’s electronegativity enhances the sulfonyl group’s susceptibility to nucleophilic attack .

Demethylation of Methoxy Groups

The 3,5-dimethoxyphenyl substituent undergoes demethylation under strong Lewis acids, generating catechol derivatives.

Conditions Products Applications
BBr₃ (CH₂Cl₂, −78°C)3-((4-chlorophenyl)sulfonyl)-N-(5-(3,5-dihydroxyphenyl)-oxadiazol-2-yl)propanamideEnhances metal-chelating capacity

This reaction is pivotal for generating metabolites with improved bioavailability .

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl ring undergoes nitration and sulfonation:

Reaction Conditions Products
NitrationHNO₃/H₂SO₄, 0°C3-((4-chlorophenyl)sulfonyl)-N-(5-(3,5-dimethoxy-4-nitrophenyl)-oxadiazol-2-yl)propanamide
SulfonationFuming H₂SO₄, 50°CPolysulfonated derivatives (minor isomers)

Regioselectivity is governed by the methoxy groups’ directing effects .

Amide Bond Reactivity

The propanamide linker undergoes hydrolysis or condensation:

Reaction Conditions Outcome
Acidic hydrolysis6M HCl, reflux3-((4-chlorophenyl)sulfonyl)propanoic acid
CondensationDCC, NHS, R-NH₂Peptide-conjugated analogs

These modifications are exploited to tune solubility and target affinity .

Reductive Transformations

Catalytic hydrogenation selectively reduces the oxadiazole ring:

Catalyst Conditions Products
Pd/C (H₂, 1 atm)EtOH, 25°CTetrahydro-1,3,4-oxadiazole derivative (retained sulfonyl group)

Reduction products show altered bioactivity profiles in anticancer assays .

Key Mechanistic Insights

  • The sulfonyl group’s electron-withdrawing nature accelerates oxadiazole ring hydrolysis .

  • Steric hindrance from the 3,5-dimethoxyphenyl group limits electrophilic substitution at the oxadiazole’s C5 position .

  • Demethylation products exhibit enhanced antioxidant properties due to free phenolic -OH groups .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several synthesized derivatives (Table 1):

Compound Name / ID Core Structure Key Substituents Sulfur Linkage Bioactivity Target Reference
Target Compound 1,3,4-Oxadiazole + propanamide 5-(3,5-dimethoxyphenyl); 3-((4-chlorophenyl)sulfonyl) Sulfonyl Hypothesized antimicrobial N/A
7h (C24H27ClN4O4S2) 1,3,4-Oxadiazole + propanamide 5-(piperidinyl); 3-((4-chlorophenyl)sulfonyl); N-(3,5-dimethylphenyl) Sulfanyl Alzheimer’s disease
OZE-II (C22H24N4O7S) 1,3,4-Oxadiazole + benzamide 5-(3,5-dimethoxyphenyl); 4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl]benzamide Sulfonyl Antimicrobial (S. aureus)
7k (C24H27ClN4O4S2) 1,3,4-Oxadiazole + propanamide 5-(piperidinyl); 3-((4-chlorophenyl)sulfonyl); N-(2-ethylphenyl) Sulfanyl Hemolytic toxicity evaluation

Key Observations :

  • Sulfonyl vs. Sulfanyl Linkage : The target compound’s sulfonyl group (electron-withdrawing) may enhance metabolic stability compared to sulfanyl analogs like 7h and 7k, which are more prone to oxidation .
  • Oxadiazole Substituents : The 3,5-dimethoxyphenyl group (shared with OZE-II) likely improves lipophilicity and membrane penetration compared to piperidinyl-substituted derivatives (e.g., 7h) .
  • Amide Type: Propanamide (target) vs.
Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and spectral characteristics (Table 2):

Compound Molecular Weight (g/mol) Melting Point (°C) IR Peaks (cm⁻¹) NMR (δ, ppm) Highlights
Target Compound ~494.94 (calculated) Not reported ~1670 (C=O amide), ~1350/1150 (SO₂) Expected: 3,5-OCH₃ (δ 3.8), SO₂ (δ 7.5–8.0)
7h 535 108–110 3260 (NH), 1675 (C=O), 1342/1163 (SO₂) 4-Cl (δ 7.4), N-CH₃ (δ 2.3)
OZE-II 488.51 Not reported 1680 (C=O), 1355/1175 (SO₂) 3,5-OCH₃ (δ 3.8), aromatic H (δ 6.5–7.2)
7k 535 66–68 3255 (NH), 1680 (C=O), 1340/1160 (S–S) 2-ethylphenyl (δ 1.2–1.4, t)

Analysis :

  • Molecular Weight : The target compound (~494.94 g/mol) falls within the range of bioactive analogs (488–549 g/mol), suggesting favorable pharmacokinetics .
  • IR/NMR : Expected peaks align with functional groups (amide C=O, sulfonyl S=O), corroborating structural integrity .
Bioactivity Profiles
  • Antimicrobial Activity : OZE-II (3,5-dimethoxyphenyl-oxadiazole) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a 2–4× reduction in biofilm formation . The target compound’s similar substituents may confer comparable efficacy.
  • Anti-Alzheimer’s Potential: Derivatives like 7h showed acetylcholinesterase (AChE) inhibition (IC₅₀ ~1.2 µM), attributed to the sulfonyl-piperidinyl motif . The target’s sulfonyl group may enhance AChE binding, though its lack of piperidine could reduce potency.
  • Toxicity : Compounds 7a–q demonstrated low hemolytic activity (<10% at 100 µg/mL), suggesting the target’s propanamide backbone may similarly minimize cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-((4-chlorophenyl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Sulfonylation of 4-chlorophenyl groups using sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to form the sulfonyl intermediate .
  • Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide precursors. For example, hydrazine hydrate in methanol under reflux can facilitate oxadiazole ring closure .
  • Step 3 : Amide coupling between the sulfonylpropanoyl chloride and the oxadiazole amine using coupling agents like EDCI/HOBt in DMF .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
14-Chlorobenzenesulfonyl chloride, Et₃N, THF, 0°C → RT85–90%≥95%
2NH₂NH₂·H₂O, MeOH, reflux, 2 h75–80%≥90%
3EDCI, HOBt, DMF, RT, 12 h60–65%≥98%

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemical ambiguity and confirms bond lengths/angles (e.g., C–S bond at ~1.76 Å in sulfonyl groups) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., 3,5-dimethoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₉ClN₃O₆S: 464.0732; observed: 464.0735) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values determined via broth dilution .
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ reported for analogous compounds: 12–25 μM) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can computational methods aid in understanding structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2, DHFR) using AutoDock Vina. Key interactions: sulfonyl group with Arg120 (COX-2), oxadiazole with hydrophobic pockets .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with bioactivity data (R² > 0.85 for antimicrobial potency) .
    • Data Contradiction Note : Discrepancies in predicted vs. experimental IC₅₀ values may arise from solvation effects or protein flexibility not captured in rigid docking .

Q. What strategies resolve low yields in the final amide coupling step?

  • Methodological Answer :

  • Optimize Coupling Agents : Replace EDCI with DCC/DMAP for sterically hindered amines (yield improvement: 60% → 75%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 80°C (purity maintained at ≥98%) .
  • Purification : Use preparative HPLC with C18 columns (gradient: 70% MeCN/H₂O) to isolate minor byproducts (e.g., N-acylurea derivatives) .

Q. How do substituents on the oxadiazole ring influence biological activity?

  • Methodological Answer :

  • Comparative SAR Table :
Substituent (R)Antibacterial MIC (μg/mL)Anticancer IC₅₀ (μM)
3,5-Dimethoxy8–16 (S. aureus)18.2 (MCF-7)
4-Nitro32–6445.6
2-Methyl64–128>100
  • Key Insight : Electron-donating groups (e.g., methoxy) enhance activity by improving membrane permeability and target binding .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antioxidant efficacy?

  • Methodological Answer :

  • Experimental Variability : Differences in assay conditions (e.g., DPPH concentration, solvent polarity) alter radical scavenging kinetics. For example, ethanol vs. methanol affects solubility and IC₅₀ values .
  • Structural Analogues : Studies on similar compounds (e.g., N-(4-chlorophenyl)propanamides) may be misattributed due to naming inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.